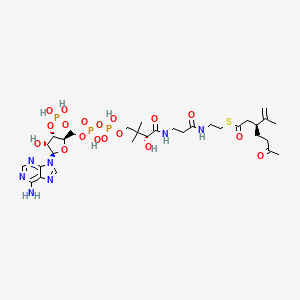
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-isopropenyl-6-oxoheptanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (3S)-3-isopropenyl-6-oxoheptanoic acid. It has a role as a mouse metabolite. It is an oxo-fatty acyl-CoA, a branched-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a heptanoyl-CoA and a (3S)-3-isopropenyl-6-oxoheptanoic acid.
This compound, also known as (3s)-3-isopropenyl-6-oxoenanthoyl-coenzyme a, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, this compound is considered to be a fatty ester lipid molecule this compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm this compound can be biosynthesized from heptanoyl-CoA and (3S)-3-isopropenyl-6-oxoheptanoic acid.
Aplicaciones Científicas De Investigación
Biochemical Research
Metabolic Pathways
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA serves as a model compound for studying the metabolic pathways involving Coenzyme A derivatives. Its structure, featuring an isopropenyl group and a keto functional group, is crucial for understanding fatty acid metabolism and energy homeostasis. Research indicates that it plays a role in lipid biosynthesis and the modulation of various biological pathways, including inflammation and cellular signaling .
Enzyme Interaction Studies
Studies focusing on this compound investigate its interaction with various enzymes. These studies assess its role as a substrate, providing insights into its functional role within cellular metabolism and potential regulatory mechanisms .
Pharmaceutical Development
Therapeutic Potential
Research has identified this compound's potential in pharmaceutical applications, particularly in developing treatments for metabolic disorders and inflammatory diseases. Its ability to modulate key metabolic pathways suggests it could be leveraged for therapeutic interventions .
Case Studies
Recent studies have explored the use of compounds similar to this compound for their antioxidant properties and effects on cell signaling pathways. For instance, compounds derived from this structure have shown promise in reducing tumor growth in experimental models without significant toxicity to major organs .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Isopropenyl group, keto functionality | Unique seven-carbon chain structure |
| Acetyl-Coenzyme A | Two-carbon unit | Central role in metabolism |
| Butyryl-Coenzyme A | Four-carbon unit | Shorter than (3S)-3-Isopropenyl derivative |
| Palmitoyl-Coenzyme A | Sixteen-carbon unit | Involved in fatty acid synthesis |
This table illustrates how this compound stands out due to its specific structural components and potential biological roles that differ from those of other Coenzyme A derivatives .
Mechanistic Insights
Research conducted on the degradation pathways of this compound reveals its involvement in the metabolism of limonene by Rhodococcus erythropolis. This organism utilizes specific enzymes to convert substrates into this compound, highlighting its role in microbial metabolism and potential biotechnological applications .
Propiedades
Fórmula molecular |
C31H50N7O18P3S |
|---|---|
Peso molecular |
933.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate |
InChI |
InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1 |
Clave InChI |
VMTHAXKUEKKCEY-PNPVFPMQSA-N |
SMILES isomérico |
CC(=C)[C@@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















